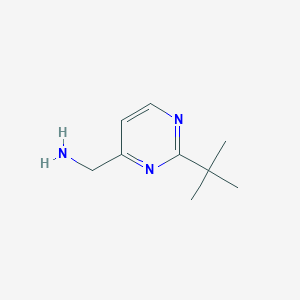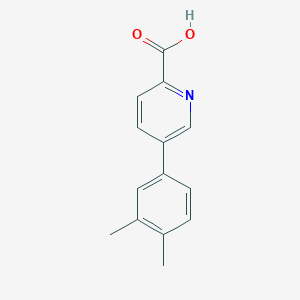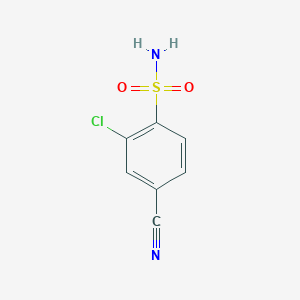
(2-Methyl-6-pyrrolidin-3-yl-pyridin-4-yl)-pyrimidin-2-yl-amine
Descripción general
Descripción
(2-Methyl-6-pyrrolidin-3-yl-pyridin-4-yl)-pyrimidin-2-yl-amine, also known as MPPP, is a synthetic compound that has been studied for its potential applications in scientific research. MPPP has been found to possess a wide range of biochemical and physiological effects, and its synthesis method has been optimized for use in laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Plant Growth Stimulation
- The compound's synthesis involves a reaction that yields derivatives with potential plant growth stimulating effects. This was observed in a study by Pivazyan et al. (2019), where preliminary biological screening showed a pronounced plant growth stimulating effect at a level of 65–87% relative to heteroauxin (Pivazyan et al., 2019).
Antimicrobial Activities
- A study by Mallikarjunaswamy et al. (2013) synthesized pyrimidine salts including variants of this compound and evaluated their in vitro antibacterial and antifungal activities. The results showed good inhibition towards antimicrobial activity, suggesting potential for use in combating microbial infections (Mallikarjunaswamy et al., 2013).
Insecticidal Properties
- Another area of application is in insecticidal activities. Deohate et al. (2020) synthesized compounds related to this chemical and evaluated them for insecticidal activity. The study indicated potential use in pest control, although the specific effectiveness of (2-Methyl-6-pyrrolidin-3-yl-pyridin-4-yl)-pyrimidin-2-yl-amine in this regard is not directly reported (Deohate et al., 2020).
Other Biological Activities
- Research into the biological activities of similar compounds provides insights into the potential therapeutic applications of this compound. For example, Altenbach et al. (2008) studied a series of 2-aminopyrimidines for their potential as anti-inflammatory and antinociceptive agents (Altenbach et al., 2008).
Propiedades
IUPAC Name |
N-(2-methyl-6-pyrrolidin-3-ylpyridin-4-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5/c1-10-7-12(19-14-16-4-2-5-17-14)8-13(18-10)11-3-6-15-9-11/h2,4-5,7-8,11,15H,3,6,9H2,1H3,(H,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMZRHIKKDGDIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C2CCNC2)NC3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B1400953.png)

![2-[(2-Bromobutanoyl)amino]benzoic acid](/img/structure/B1400955.png)



![[3-(Azetidin-3-yloxy)phenyl]methanol](/img/structure/B1400966.png)

![3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide](/img/structure/B1400970.png)

![2-Thia-8-azaspiro[4.5]decane](/img/structure/B1400972.png)

![2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1400974.png)
![2-(4-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1400975.png)